2,4-Dichloroaniline

Catalog No.
S593133
CAS No.
554-00-7
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloroaniline

CAS Number

554-00-7

Product Name

2,4-Dichloroaniline

IUPAC Name

2,4-dichloroaniline

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

KQCMTOWTPBNWDB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.00 M
Slightly soluble in water, alcohol, and ether.
Solubility in water: none

Synonyms

2,4-dichloroaniline, 2,4-dichloroaniline hydrochloride

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N
  • Environmental studies

    Researchers investigate the behavior of 2,4-DCA in the environment, including its degradation by microorganisms Source: Sigma-Aldrich: . This helps understand its potential impact on ecosystems.

  • Chemical reactivity

    Studies explore how 2,4-DCA reacts with other chemicals. For instance, research has been done on the photochemical reactions of 2,4-DCA in the presence of titanium dioxide Source: ResearchGate: . This knowledge can be useful in various fields, such as understanding environmental processes or developing new materials.

  • Analytical methods development

    Scientists develop methods to detect and measure 2,4-DCA in the environment or biological samples. This is crucial for environmental monitoring and assessing potential health risks Source: ScienceDirect: .

Physical Description

2,4-dichloroaniline appears as beige crystals. (NTP, 1992)
DryPowder
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER

XLogP3

2.9

Boiling Point

473 °F at 760 mm Hg (NTP, 1992)
245.0 °C
245 °C AT 760 mm Hg
245 °C

Flash Point

115 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

1.567 at 68 °F (NTP, 1992)
1.567 @ 20 °C
1.57 g/cm³

LogP

2.78 (LogP)
log Kow= 2.91
2.78

Melting Point

145 to 147 °F (NTP, 1992)
63.5 °C
63-64 °C

UNII

19AE42M6WS

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

554-00-7

Wikipedia

2,4-dichloroaniline

Biological Half Life

0.22 Days

Methods of Manufacturing

NITRATION & REDUCTION OF 1,3-DICHLOROBENZENE USING EITHER IRON & HYDROCHLORIC ACID OR CATALYTIC HYDROGENATION

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 2,4-dichloro-: ACTIVE

Analytic Laboratory Methods

APPLICATION OF THE HALL ELECTROLYTIC CONDUCTIVITY DETECTOR FOR THE ANALYSIS OF CHLOROANILINES & CHLORONITROANILINES IN POTW (WATER TREATMENT) SLUDGES. /CHLOROANILINES AND CHLORONITROANILINES/
APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES ARE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON SE-54 FUSED SILICA CAPILLARY COLUMNS. RETENTION INDICES & MASS SPECTRAL RESPONSE FACTORS ARE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS SPECTROMETRY INTERFACE TO THE ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES ARE PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM 2 METROPOLITAN BOSTON (MA USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/

Clinical Laboratory Methods

It is possible to separate urea compounds from chloroaniline, occurring often as metabolites of the former, by high-pressure liquid chromatography. Silica gel is used as stationary phase & depending on the kind of groups to be separated, various hexane:methylene chloride mixtures are used as mobile phase. This isocratic elution is usually unfeasible in the case of urea herbicides associated with chloroanilines of greatly varying polarity. In this case, the polarity of the mobile phase must be adjusted to that of the substances to be eluted. /Chloroanilines/

Storage Conditions

STORE IN A COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM ACIDS, OXIDIZING MATERIALS, & COMBUSTIBLES. /DICHLOROANILINES/

Dates

Modify: 2023-08-15

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